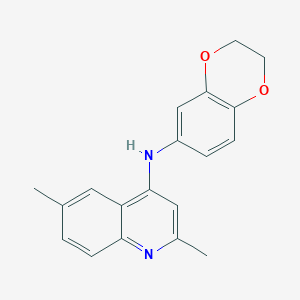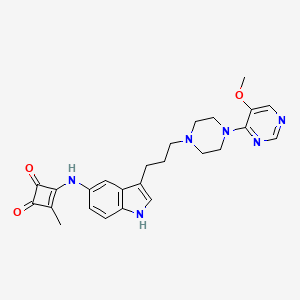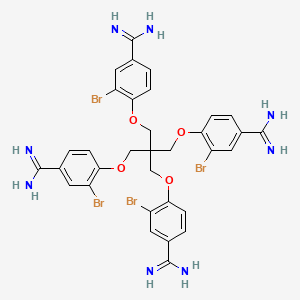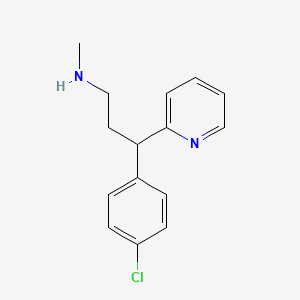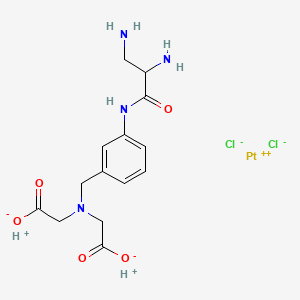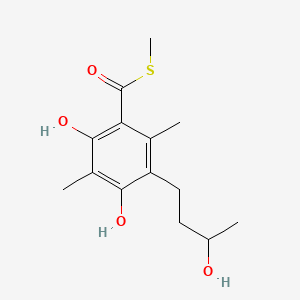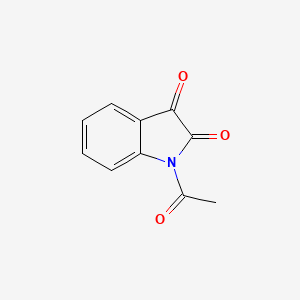
1-乙酰异靛蓝
概述
描述
Synthesis Analysis
The synthesis of 1-acetylisatin involves photoinduced reactions with alkynes and phenylacetylenes, leading to the formation of 3-alkylidene oxindoles and dispiro[oxindole[3,2']furan[3',3']oxindole]s through regioselective [2+2] photocycloadditions and subsequent ring openings. These processes highlight the compound's reactivity under light irradiation and its potential for creating complex molecular architectures (Wang et al., 2005) (Xue et al., 2000).
Molecular Structure Analysis
Comprehensive spectroscopic techniques, including FT-IR, FT-Raman, 1H, and 13C NMR, have been employed to characterize the molecular structure of 1-acetylisatin, revealing detailed insights into its vibrational frequencies, molecular geometry, and electronic properties. These studies provide a deep understanding of its molecular behavior and reactivity patterns, crucial for its applications in synthetic chemistry (Almutairi et al., 2017).
科学研究应用
有机合成
1-乙酰异靛蓝: 是一种用途广泛的有机合成中间体。 它被用于合成多种化合物,包括α-酮酰胺衍生物 {svg_1}. 例如,它可以发生开环反应得到4-(2-(2-乙酰氨基苯基)-2-氧代乙酰氨基)苯甲酸,然后可以与不同的氨基酸酯偶联得到新的化合物 {svg_2}. 这些过程对于开发新的药物和理解化学反应性至关重要。
药物研究
在药物研究中,1-乙酰异靛蓝作为药物开发的构建块。 它已被用于合成具有潜在治疗应用的苯甲酰氨基酸酯衍生物 {svg_3}. 能够创建多种衍生物意味着可以针对特定生物途径定制1-乙酰异靛蓝。
生物化学
1-乙酰异靛蓝: 在研究酶与底物的相互作用中发挥作用。 它已被用于研究羧酸酯酶对异生素的代谢和解毒途径 {svg_4}. 这些酶负责水解各种临床应用的药物,了解它们与1-乙酰异靛蓝的相互作用可以导致改进的药物设计。
作用机制
Target of Action
The primary target of 1-Acetylisatin is the five-membered ring structure of isatin . This compound exhibits high reactivity, making it useful in the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
1-Acetylisatin interacts with its target through a process known as ring opening . This interaction is facilitated by the action of primary and secondary amines . The reaction is carried out in CH2Cl2, and depending on the solubility of the acylisatin precursor, it proceeds either at room temperature or at the boiling point of the solvent .
Biochemical Pathways
The opening of the 1-acylisatin ring can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . These compounds are involved in various biochemical pathways, contributing to the synthesis of nitrogen-containing heterocyclic structures .
Pharmacokinetics
The solubility of the acylisatin precursor in ch2cl2 suggests that the compound’s bioavailability may be influenced by the solvent used .
Result of Action
The result of 1-Acetylisatin’s action is the formation of various derivatives, including 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, and dihydropyrazin-2-one derivatives . Some of these compounds have been used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .
Action Environment
The action of 1-Acetylisatin is influenced by environmental factors such as the reaction conditions and the structure of the acyl substituent . For instance, the reaction of the opening of 1-acylisatins by the action of primary amines is most studied and is carried out in CH2Cl2 . The reaction’s progress depends on the solubility of the acylisatin precursor and can proceed either at room temperature or at the boiling point of the solvent .
属性
IUPAC Name |
1-acetylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDEHBASRKTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205987 | |
| Record name | 1-Acetylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574-17-4 | |
| Record name | Acetylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of reactivity exhibited by 1-acetylisatin upon photoexcitation?
A1: 1-Acetylisatin predominantly undergoes photochemical reactions through its triplet nπ* excited state. This excited state exhibits reactivity towards a variety of substrates including alkenes, alkynes, enol ethers, and oxazoles. [, , , , , ]
Q2: What types of reactions are observed in photoinduced reactions of 1-acetylisatin with alkenes?
A2: 1-Acetylisatin participates in [2+2] cycloaddition reactions with alkenes, also known as the Paterno-Büchi reaction, to form spirooxetanes. The regioselectivity and diastereoselectivity of these reactions depend on the electronic nature of the alkene and the reaction mechanism involved. []
Q3: What unique reactivity is observed in photoreactions of 1-acetylisatin with oxazoles?
A4: In addition to [2+2] cycloadditions, 1-acetylisatin exhibits [4+4] cycloaddition reactivity with certain oxazoles. These reactions occur with high regioselectivity and diastereoselectivity, forming unique heterocyclic structures. The presence and position of substituents on the oxazole ring significantly influence the reaction pathway and product distribution. [, ]
Q4: Are there examples of tandem reactions initiated by photoexcitation of 1-acetylisatin?
A5: Yes, irradiation of 1-acetylisatin with phenylacetylenes can result in the formation of dispiro[3H-indole-3,2'-furan-3',3''-(3H)-indole]-2,5',2''(2H,5'H,2''H)triones. These products arise from a sequence of reactions initiated by a [2+2] cycloaddition, followed by oxetane ring opening, hydrogen atom abstraction, radical recombination, and finally an intramolecular radical cyclization. []
Q5: Does 1-acetylisatin engage in photoinduced reactions with molecules other than alkenes, alkynes, and oxazoles?
A6: Yes, 1-acetylisatin undergoes photoinduced hydrogen atom abstraction reactions with aldehydes. This process generates triplet (isatin ketyl-aldehyde acyl) radical pairs, leading to various radical coupling products. []
Q6: How does the structure of the aldehyde affect the product distribution in photoreactions with 1-acetylisatin?
A7: The electronic nature of the aldehyde influences the reactivity of the acyl radical formed after hydrogen atom abstraction. Electron-donating substituents on the aromatic ring of the aldehyde decrease the electrophilicity of the corresponding acyl radical, slowing down the formation of certain addition products and favoring alternative reaction pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)

